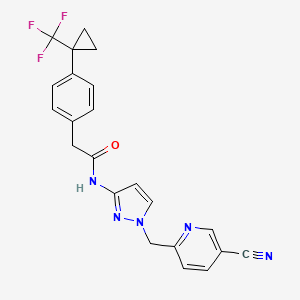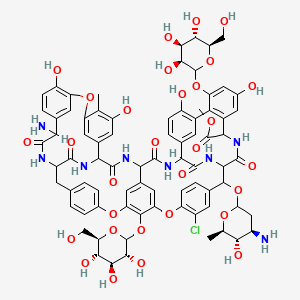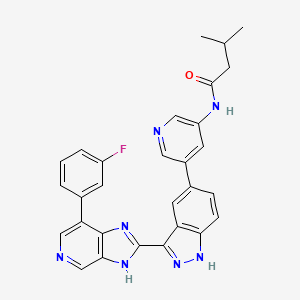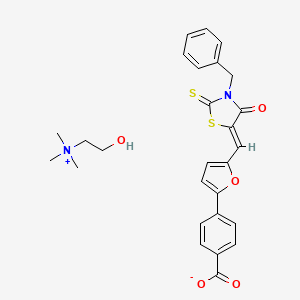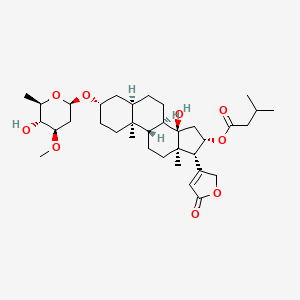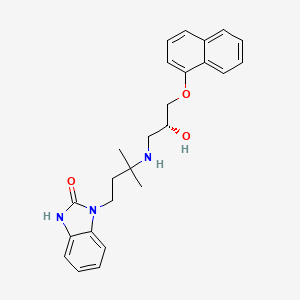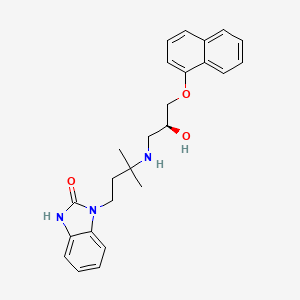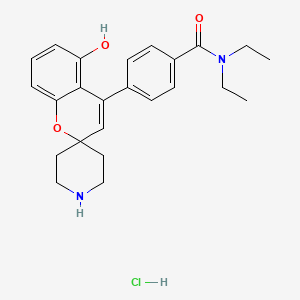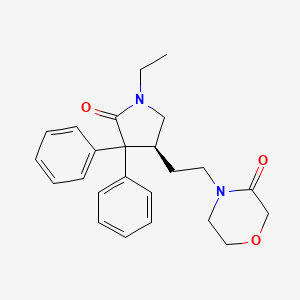
3-Morpholinone, 4-(2-((3S)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
説明
AHR-5955, (S)- is a respiratory stimulant.
科学的研究の応用
Pharmacokinetic Characterization
Ketodoxapram has been used in the pharmacokinetic characterization of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue . An ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram .
Atrial Fibrillation Treatment
Ketodoxapram has been introduced as a possible new option for Atrial Fibrillation (AF) treatment in a porcine animal model . AF is an arrhythmia associated with an increased stroke risk and mortality rate .
TASK-1 Inhibition
Ketodoxapram has been used as a TASK-1 inhibitor . The TASK-1 channel has been established as a potential new target for the therapy of atrial fibrillation (AF) .
Restoration of Sinus Rhythm
In a porcine model of persistent AF, an intravenous application of the TASK-1 inhibitor doxapram led to a termination of AF and the restoration of sinus rhythm (SR) .
Antiarrhythmic Potential
Ketodoxapram has been studied for its antiarrhythmic potential . It has shown strong inhibitory effects on TASK-1 and TASK-3, but no significant effect on the other measured ion channels .
Blood-Brain Barrier Crossing
The brain-to-plasma ratio for doxapram (0.58) was almost ten-fold higher than for ketodoxapram (0.065), hinting at a reduced crossing of the blood-brain barrier (BBB) for ketodoxapram .
作用機序
Target of Action
Ketodoxapram, also known as “VL0W61GNK6” or “AHR-5955, (-)-”, primarily targets the TASK-1 channel . TASK-1 is a potassium channel that is almost exclusively expressed in the atria of the heart . It plays a significant role in the shortening of the atrial action potential observed during atrial fibrillation (AF), making it a promising target for AF therapy .
Mode of Action
Ketodoxapram interacts with its target, the TASK-1 channel, by inhibiting it . This inhibition is thought to stimulate the peripheral carotid chemoreceptors . The compound and its parent drug, doxapram, show strong inhibitory effects on TASK-1 .
Biochemical Pathways
The inhibition of the TASK-1 channel by ketodoxapram affects the biochemical pathways involved in atrial fibrillation. TASK-1 is significantly upregulated in AF patients . By inhibiting this channel, ketodoxapram can potentially terminate AF and restore sinus rhythm .
Pharmacokinetics
Ketodoxapram exhibits a longer terminal half-life (t1/2) of 1.71 hours compared to doxapram’s 1.38 hours . It also has a higher maximal concentration (Cmax; 4,604 ng/ml) than doxapram (1,780 ng/ml) . The brain-to-plasma ratio for ketodoxapram (0.065) hints at a reduced crossing of the blood-brain barrier (BBB) for ketodoxapram compared to doxapram (0.58) . These properties suggest that ketodoxapram may have superior bioavailability and efficacy in the treatment of AF compared to doxapram .
Result of Action
The molecular and cellular effects of ketodoxapram’s action include a significant reduction in AF burdens . This is achieved through the inhibition of the TASK-1 channel, which leads to the termination of AF and the restoration of sinus rhythm .
Action Environment
The action, efficacy, and stability of ketodoxapram can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB is an important factor that can affect its action . Furthermore, the compound’s pharmacokinetics, such as its half-life and maximal concentration, can also be influenced by factors such as the dosage administered and the individual’s metabolic rate .
特性
IUPAC Name |
4-[2-[(3S)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinone, 4-(2-((3S)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)- | |
CAS RN |
1415394-64-7 | |
| Record name | AHR-5955, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHR-5955, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL0W61GNK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Doxapram, when administered intravenously, exhibits a multi-exponential decline in plasma concentration. [] The drug is rapidly absorbed when taken orally in enteric-coated capsules, with a bioavailability of approximately 60%. [] Doxapram undergoes extensive metabolism in the liver, with less than 5% of the administered intravenous dose excreted unchanged in urine within 24 hours. [] One notable metabolite, AHR 5955, exhibits plasma concentrations comparable to doxapram and possesses a similar half-life. []
A: Research suggests that the pharmacokinetic profile of doxapram remains largely consistent between healthy individuals and patients diagnosed with respiratory failure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




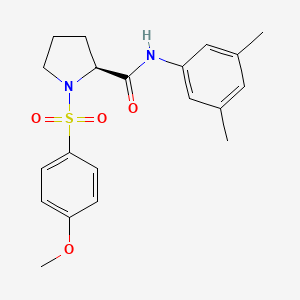
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
